5-Hydroxy-2-hexenoic acid lactone

Descripción general

Descripción

5-Hydroxy-2-hexenoic acid lactone is a natural product found in Chaptalia nutans and Vaccinium macrocarpon with data available.

Mecanismo De Acción

Mode of Action

It’s worth noting that in the context of similar compounds, such as 3,4-dihydropyran-2-ones, n-heterocyclic carbene (nhc) catalysis involves [4+2]- and [3+3]-type cycloadditions . This process relies first on the in situ formation of the free NHC with a subsequent nucleophilic attack to the corresponding substrate to yield the Breslow intermediate .

Análisis Bioquímico

Cellular Effects

It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

5-Hydroxy-2-hexenoic acid lactone, also known as parasorbic acid, is a naturally occurring compound found in various plant species, including Chaptalia nutans and Vaccinium macrocarpon. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

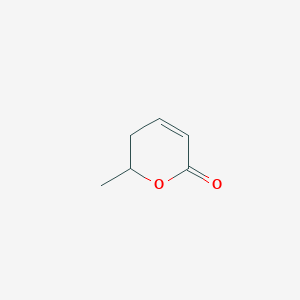

Chemical Structure and Properties

This compound is characterized by its unique lactone structure, which contributes to its biological activities. The compound exhibits a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol. Its lactone form is significant for its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, influencing metabolic pathways. For instance, studies indicate that it can be hydrolyzed by human paraoxonase (PON1), suggesting potential roles in lipid metabolism and detoxification processes .

- Cell Signaling : It is hypothesized that this lactone may affect cell signaling pathways, potentially altering gene expression and cellular metabolism. This could lead to various physiological effects, including anti-inflammatory responses .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented, contributing to its potential therapeutic applications .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been associated with the modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases. For example, it has been shown to influence the NMDA receptor subunit composition in specific brain regions, indicating a potential role in neuroprotection and cognitive enhancement .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various experimental models. By inhibiting pro-inflammatory cytokines and mediating inflammatory pathways, it may offer therapeutic benefits in conditions characterized by excessive inflammation .

Synthesis and Analytical Methods

The synthesis of this compound has been explored through various methods:

- Chiral Synthesis : Efficient routes for synthesizing this lactone have been developed using starting materials such as d-gluconic acid-δ-lactone .

- Analytical Techniques : Chromatographic methods have been employed for the analysis of this compound in different matrices, facilitating its detection and quantification in biological samples .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Study : A study investigated the effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated significant protection against cell death and improved cell viability compared to controls .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and lower levels of inflammatory markers compared to untreated groups .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Neuroprotective | Modulates neurotransmitter systems; protects neurons from damage |

| Anti-inflammatory | Inhibits cytokine production; reduces inflammation |

Propiedades

IUPAC Name |

2-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNKRGCMLGUEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871944 | |

| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-54-3, 10048-32-5 | |

| Record name | 5,6-Dihydro-6-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parasorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-hexenoic acid lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Parasorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the skew-boat conformation observed in parasorbic acid derivatives?

A1: Research has shown that certain sugar-derived derivatives of parasorbic acid, specifically those with benzoyloxy substitutions at the 3 and 5 positions, adopt a skew-boat conformation in their solid state. [] This conformation is less common than the chair conformation typically observed in six-membered rings and can influence the molecule's reactivity and interactions with other molecules. Further research could explore the factors influencing this conformational preference and its potential implications.

Q2: What analytical techniques are available to detect and quantify parasorbic acid, particularly as a potential contaminant in sorbic acid?

A2: A study focusing on parasorbic acid analysis highlighted the effectiveness of various chromatographic techniques. [] Thin-layer chromatography (TLC) provides a rapid method for identification and quantitative estimation of parasorbic acid, especially in the presence of sorbic acid. For unambiguous identification and confirmation, gas chromatography coupled with mass spectrometry (GC-MS) proves invaluable. This combined approach ensures accurate detection and quantification of parasorbic acid, even at trace levels as low as 20 parts per million.

Q3: Are there any known synthetic routes to produce 6-Methyl-5,6-dihydro-2H-pyran-2-one?

A3: While the provided abstracts don't delve into specific synthetic routes for 6-Methyl-5,6-dihydro-2H-pyran-2-one itself, one study briefly mentions the synthesis of a related compound, 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one. [] This suggests that similar synthetic strategies could potentially be employed to obtain 6-Methyl-5,6-dihydro-2H-pyran-2-one. Further investigation into synthetic organic chemistry literature would be needed to explore specific reaction pathways.

Q4: How does the structure of 6-Methyl-5,6-dihydro-2H-pyran-2-one relate to its potential biological activity?

A4: Although the provided abstracts don't directly address the biological activity of 6-Methyl-5,6-dihydro-2H-pyran-2-one, a related study investigates the synthesis of various 5,6-dihydro-2H-pyran-2-one derivatives with potential pharmacological applications. [] This suggests that modifications to the core structure of 6-Methyl-5,6-dihydro-2H-pyran-2-one, such as the introduction of aryl groups or other pharmacophores, could lead to compounds with interesting biological properties. This highlights the importance of structure-activity relationship (SAR) studies in medicinal chemistry to explore and optimize the biological activity of this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.